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molecular formula C24H34O2 B1656007 2-Tert-butyl-6-[1-(3-tert-butyl-2-hydroxy-5-methylphenyl)ethyl]-4-methylphenol CAS No. 4773-40-4

2-Tert-butyl-6-[1-(3-tert-butyl-2-hydroxy-5-methylphenyl)ethyl]-4-methylphenol

Cat. No. B1656007
M. Wt: 354.5 g/mol
InChI Key: ZNXDRZUWXVDRPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04319052

Procedure details

Into the reactor described in the foregoing Example 1 there are charged 220 g (1.0 g-mol) of 2,6-ditert.butyl-4-methylphenol, 2.2 g of sulfuric acid and 44 g (1 g-mol) of acetaldehyde are fed into the reactor for one hour at the temperature of 125° C. On completion of the reaction, the reaction mass is treated following the procedure described in the foregoing Example 1 to give 124.6 g of 1,1,-bis-(5-methyl-3-tert.butyl-2-hydroxyphenyl)ethane which constitutes 96.4% of theory, as calculated for the reacted 2,6-ditert.butyl-4-methylphenol (conversion of the latter is 73%).
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:6]=1[OH:16])([CH3:4])(C)C.[CH:17](=[O:19])[CH3:18]>S(=O)(=O)(O)O>[CH3:11][C:9]1[CH:8]=[C:7]([C:12]([CH3:13])([CH3:14])[CH3:15])[C:6]([OH:16])=[C:5]([CH:1]([C:18]2[CH:1]=[C:5]([CH3:10])[CH:6]=[C:7]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:17]=2[OH:19])[CH3:4])[CH:10]=1

Inputs

Step One
Name
Quantity
220 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
Name
Quantity
44 g
Type
reactant
Smiles
C(C)=O
Name
Quantity
2.2 g
Type
catalyst
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
On completion of the reaction
ADDITION
Type
ADDITION
Details
the reaction mass is treated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1C=C(C(=C(C1)C(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O)O)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 124.6 g
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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